molecular formula C15H14FNO2 B8463086 N-(4-fluorophenyl)-2-(3-methoxyphenyl)acetamide

N-(4-fluorophenyl)-2-(3-methoxyphenyl)acetamide

Cat. No. B8463086
M. Wt: 259.27 g/mol
InChI Key: VAQQHHZLXGBOEC-UHFFFAOYSA-N
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Patent
US07279489B2

Procedure details

The title compound was prepared as described in Example 1. A, using 3-methoxyphenylacetyl chloride (3.29 g, 18.0 mmol) and 4-fluoroaniline (1.98 g, 18.0 mmol) to afford the title compound (4.57 g, 98% yield): ES-MS (m/z) 259.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
1.98 g
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][C:10](Cl)=[O:11])[CH:6]=[CH:7][CH:8]=1.[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH2:18])=[CH:16][CH:15]=1>>[F:13][C:14]1[CH:20]=[CH:19][C:17]([NH:18][C:10](=[O:11])[CH2:9][C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([O:2][CH3:1])[CH:4]=2)=[CH:16][CH:15]=1

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CC(=O)Cl
Step Two
Name
Quantity
1.98 g
Type
reactant
Smiles
FC1=CC=C(N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(CC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.57 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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